rac Clavam-2-carboxylic Acid Sodium Salt
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Overview
Description
rac Clavam-2-carboxylic Acid Sodium Salt is a monocarboxylic acid anion that is the conjugate base of (3S,5S)-carbapenam-3-carboxylic acid. This compound is known for its unique bicyclic structure, which includes an oxabicycloheptane ring system.
Mechanism of Action
Target of Action
The primary target of Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate is β-lactamase, an enzyme produced by certain bacteria that provides resistance to β-lactam antibiotics . The compound acts as a β-lactamase inhibitor .
Mode of Action
Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate, similar to other clavam metabolites, contains a β-lactam ring in its structure . This β-lactam ring binds irreversibly to β-lactamases, preventing them from inactivating certain β-lactam antibiotics . This action renders β-lactamase-producing pathogens sensitive to β-lactam antibiotics .
Biochemical Pathways
The biosynthesis of Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate involves a series of reactions. Egan et al. proposed a mechanism by which clavaminic acid would be converted into an aldehyde intermediate via decarboxylation and deamination, and from there into 2-formyloxymethylclavam, 2-hydroxymethylclavam, and Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate by oxidation and hydrolysis reactions .
Pharmacokinetics
The pharmacokinetics of Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[32It is known that the compound is a product of fermentations by streptomyces spp
Result of Action
The result of the action of Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate is the inhibition of β-lactamase activity, which allows β-lactam antibiotics to exert their antibacterial effects . This results in the sensitivity of β-lactamase-producing pathogens to β-lactam antibiotics .
Action Environment
The action of Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate is influenced by the environment in which it is present. The compound is a product of fermentations by Streptomyces spp , suggesting that it may be most effective in environments where these bacteria are present
Preparation Methods
The synthesis of 7-oxabicyclo[2.2.1]heptane and its derivatives can be achieved through several routes. The most common method is the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction allows for the preparation of enantiomerically enriched derivatives, which are useful for the total asymmetric synthesis of various natural products and bioactive compounds. Industrial production methods often involve the use of organocatalysis to achieve high enantioselectivity under mild conditions .
Chemical Reactions Analysis
rac Clavam-2-carboxylic Acid Sodium Salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form different carboxylate derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it is studied for its potential as an antibiotic due to its structural similarity to carbapenems, a class of β-lactam antibiotics. In medicine, it is explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of polymers and other materials .
Comparison with Similar Compounds
rac Clavam-2-carboxylic Acid Sodium Salt is unique due to its bicyclic structure and the presence of an oxabicycloheptane ring system. Similar compounds include other carbapenem derivatives, such as imipenem and meropenem, which also possess β-lactam rings and exhibit antibiotic properties. the specific structural features of sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
sodium;(3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4.Na/c8-4-1-5-7(4)2-3(11-5)6(9)10;/h3,5H,1-2H2,(H,9,10);/q;+1/p-1/t3-,5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDNAXJYJHKJQA-WINKWTMZSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2N(C1=O)CC(O2)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2N(C1=O)C[C@H](O2)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747359 |
Source
|
Record name | Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117957-44-5 |
Source
|
Record name | Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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